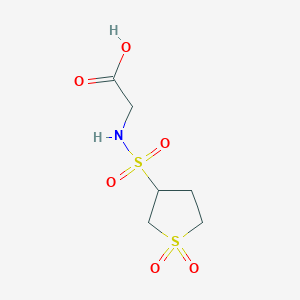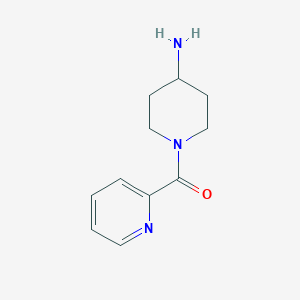
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that features a piperidine ring substituted with a pyridine-2-carbonyl group at the nitrogen atom and an amine group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Pyridine-2-carbonyl Group: This step involves the acylation of the piperidine ring with pyridine-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. The process typically includes the use of high-pressure reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted amines.
Applications De Recherche Scientifique
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone N-oxide
- 4-(Pyridin-2-ylcarbonyl)piperidine
- 1-(Pyridin-2-ylcarbonyl)piperidin-4-ol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
(4-aminopiperidin-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10/h1-3,6,9H,4-5,7-8,12H2 |
Clé InChI |
JBYJCUOLHAOPGM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


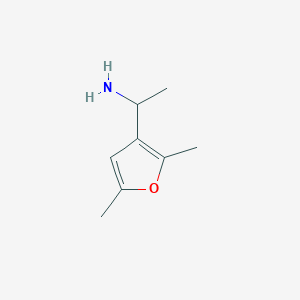
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)
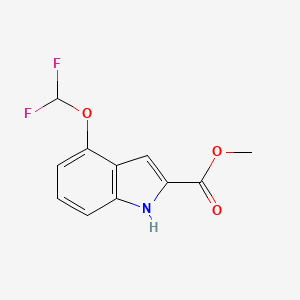
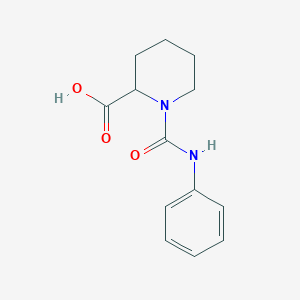
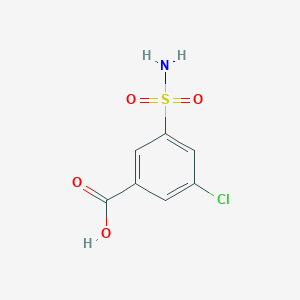
![2-[(3,5-Dimethylphenyl)formamido]propanoic acid](/img/structure/B1367891.png)

![2-[(3-Fluorophenyl)formamido]propanoic acid](/img/structure/B1367897.png)

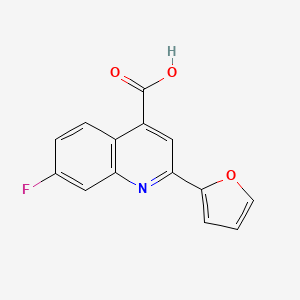
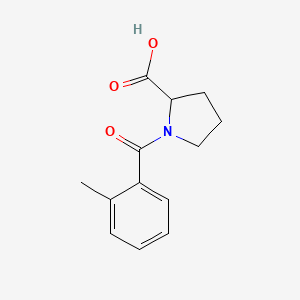
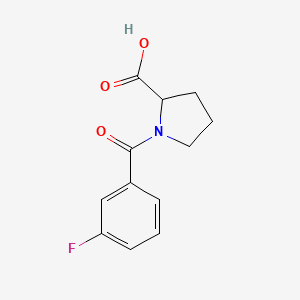
![2-(methylamino)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1367909.png)
